molecular formula C11H15NO4 B009363 N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol CAS No. 108587-40-2

N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol

Cat. No.: B009363
CAS No.: 108587-40-2
M. Wt: 225.24 g/mol
InChI Key: DAMJAHUBTRVKPI-UHFFFAOYSA-N
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Description

N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol is a compound that features a benzyloxycarbonyl (Cbz) protecting group attached to a 3-amino-1,2-propanediol backbone. This compound is significant in organic synthesis, particularly in peptide chemistry, where the Cbz group is used to protect amines during various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol typically involves the protection of the amino group in 3-amino-1,2-propanediol with a benzyloxycarbonyl group. This can be achieved using benzyl chloroformate (Cbz-Cl) under basic conditions. The reaction proceeds as follows:

    Reaction with Benzyl Chloroformate: The amino group of 3-amino-1,2-propanediol reacts with benzyl chloroformate in the presence of a base such as sodium carbonate or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Formation of this compound: The product is isolated by standard workup procedures, including extraction and purification by column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol can undergo various chemical reactions, including:

    Hydrogenolysis: The Cbz protecting group can be removed by hydrogenolysis using hydrogen gas and a palladium catalyst. This reaction yields the free amine.

    Substitution Reactions: The hydroxyl groups in the 1,2-propanediol moiety can participate in substitution reactions, forming esters or ethers.

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds, such as aldehydes or ketones, using oxidizing agents like PCC (pyridinium chlorochromate).

Common Reagents and Conditions

    Hydrogenolysis: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides, base (e.g., NaH).

    Oxidation: PCC, dichloromethane.

Major Products

    Free Amine: Obtained after hydrogenolysis.

    Esters/Ethers: Formed through substitution reactions.

    Aldehydes/Ketones: Resulting from oxidation reactions.

Scientific Research Applications

N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions, particularly in the context of protease inhibitors.

    Medicine: Investigated for its potential in drug development, especially in designing prodrugs and peptide-based therapeutics.

    Industry: Applied in the production of fine chemicals and pharmaceuticals, where protecting groups are essential for multi-step synthesis processes.

Mechanism of Action

The primary mechanism of action for N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The benzyloxycarbonyl group is stable under basic and mild acidic conditions but can be selectively removed by hydrogenolysis, allowing for the controlled release of the free amine.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-Butoxycarbonyl)-3-amino-1,2-propanediol: Uses a tert-butoxycarbonyl (Boc) group for protection.

    N-(Fluorenylmethoxycarbonyl)-3-amino-1,2-propanediol: Utilizes a fluorenylmethoxycarbonyl (Fmoc) group.

    N-(Methoxycarbonyl)-3-amino-1,2-propanediol: Features a methoxycarbonyl (Moc) group.

Uniqueness

N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol is unique due to the stability of the Cbz group under a variety of conditions and its ease of removal by hydrogenolysis. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial.

Properties

IUPAC Name

benzyl N-(2,3-dihydroxypropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c13-7-10(14)6-12-11(15)16-8-9-4-2-1-3-5-9/h1-5,10,13-14H,6-8H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMJAHUBTRVKPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-Amino-2,3-propanediol (15.2 g, 167 mmol) and NaOH (8.1 g, 204 mmol) in water (70 ml) at -10° C. was treated dropwise with benzyl chloroformate (28.5 ml, 200 mmol) in ether (30 ml) over 20 min. The reaction was stirred at 0° for 30 min then at room temperature for 2 h. The mixture was acidified with 2M HCl and extracted with ethyl acetate which was washed with 0.5M H3PO4 and brine, then dried over Na2SO4 and evaporated. Recrystallization of the residue from benzene afforded 16.59 g (44%) of the desired product as a white powder. NMR (300 MHz, CD3OD, ppm): 3.12 (dd, 1H), 3.28 (dd, 1H), 3.50 (m, 2H), 3.68 (m, 1H), 5.08 (s, H), 7.35 (m, 5H).
Quantity
15.2 g
Type
reactant
Reaction Step One
Name
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
28.5 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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